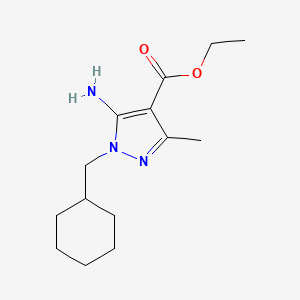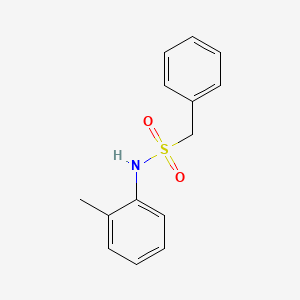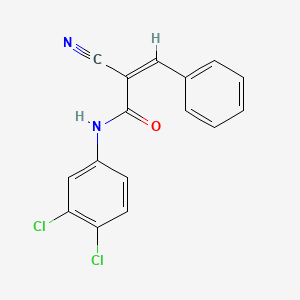![molecular formula C21H24FN3O2 B5561708 4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone, also known as DF-MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective serotonin reuptake inhibitor and is commonly used in neuroscience research to study the role of serotonin in the brain.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibitory Properties
Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized for their potent bacterial biofilm and MurB enzyme inhibitors. These compounds, including derivatives with a structure similar to "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," showed excellent antibacterial efficacies and biofilm inhibition activities, surpassing reference antibiotics like Ciprofloxacin in certain cases. Their inhibitory activity against MurB enzyme, critical for bacterial cell wall biosynthesis, suggests their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Plant Growth Regulation and Herbicidal Activity
Aryl(thio)carbamoyl derivatives of piperazines, including those related to the compound , have been evaluated as potential herbicides and plant growth regulators. These compounds exhibit significant herbicidal activity against certain plant species and demonstrate cytokinin-like activity, indicating their utility in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).
Synthesis and Characterization of Dihydropyrimidinone Derivatives
Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been synthesized using an efficient method. These derivatives are of interest for their potential pharmacological properties, including their role in central nervous system (CNS) activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for their antiallergy activity. These compounds were tested in models relevant to allergic reactions, demonstrating potential as antiallergic agents despite some derivatives showing modest efficacy in specific assays (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).
Designer Drug Identification
The identification of new-type designer drugs, including piperazine derivatives, has been reported in illegal products. While not directly related to therapeutic applications, this research underscores the importance of chemical synthesis and analysis in identifying and controlling novel psychoactive substances (Uchiyama, Matsuda, Kawamura, Kikura-Hanajiri, & Goda, 2013).
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)-2-(4-fluorophenyl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-4-10-18(11-5-15)25-13-12-24(14-19(25)26)21(27)20(23(2)3)16-6-8-17(22)9-7-16/h4-11,20H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKBOUGRUYQENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C(C3=CC=C(C=C3)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)




![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)